![molecular formula C13H21NO2S B2449087 Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351658-58-6](/img/structure/B2449087.png)
Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a cyclopentyl group attached to a spirocyclic framework that includes oxygen, sulfur, and nitrogen atoms. The presence of these heteroatoms within the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a series of cyclization reactions. For example, the reaction of a cyclopentyl ketone with a suitable amine and a sulfur-containing reagent can lead to the formation of the spirocyclic framework.
Introduction of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the spirocyclic core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanone group can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can be compared with other spirocyclic compounds, such as:
1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl derivatives: These compounds share a similar spirocyclic core but differ in the substituents attached to the core.
Spirocyclic ketones: These compounds have a spirocyclic structure with a ketone functional group, similar to this compound.
The uniqueness of this compound lies in its specific combination of heteroatoms and functional groups, which impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c15-12(11-3-1-2-4-11)14-7-5-13(6-8-14)16-9-10-17-13/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPSDMYIHHAMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
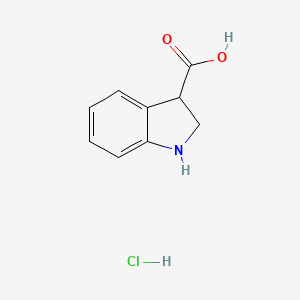
![2-methyl-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2449006.png)
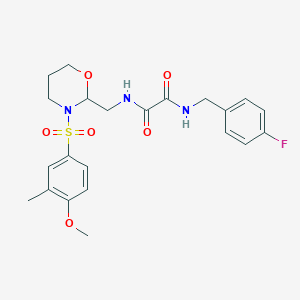
![N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)
![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2449010.png)
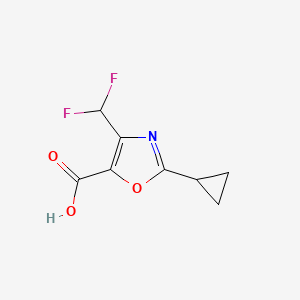
![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)
![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)
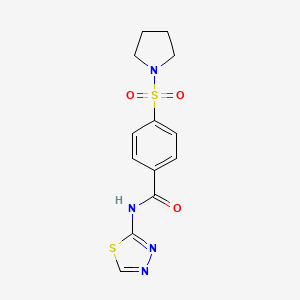
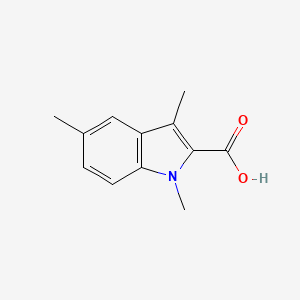
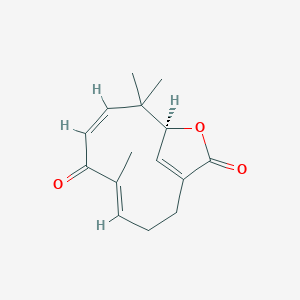
![tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate](/img/structure/B2449022.png)
![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2449027.png)
